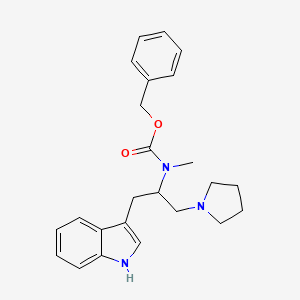

(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate

CAS No.:

Cat. No.: VC16689324

Molecular Formula: C24H29N3O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H29N3O2 |

|---|---|

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3 |

| Standard InChI Key | HWHTTWOEJXZVKS-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-Benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate (CAS: 675602-66-1) has a molecular formula of and a molecular weight of 391.5 g/mol . Its IUPAC name, benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate, reflects the stereochemistry at the chiral center (S-configuration) and the presence of three key functional groups:

-

A benzyl carbamate group (), providing steric bulk and modulating solubility.

-

An indole moiety, known for receptor-binding capabilities.

-

A pyrrolidine ring, contributing to conformational rigidity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. A common route includes:

-

Alkylation of Indole: Reaction of 1H-indole with a propargyl bromide derivative to introduce a propan-2-yl chain.

-

Pyrrolidine Incorporation: Nucleophilic substitution using pyrrolidine under basic conditions (e.g., KCO in DMF).

-

Carbamate Formation: Treatment with benzyl chloroformate and methylamine to install the carbamate group.

Key reagents include:

-

N,N-Dimethylformamide (DMF): Solvent for deprotonation and alkylation.

-

Lithium Aluminum Hydride (LiAlH): Reducing agent for intermediate steps.

-

Potassium Permanganate (KMnO): Oxidizing agent for side-chain modifications.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Propargyl bromide, DMF, 80°C, 12h | 65% | 90% |

| 2 | Pyrrolidine, KCO, DMF, 60°C | 72% | 95% |

| 3 | Benzyl chloroformate, MeNH, THF | 58% | 92% |

Reaction yields remain moderate (~60–70%), necessitating optimization.

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but degrades under prolonged exposure to light or moisture . It exhibits:

-

Lipophilicity: LogP ≈ 3.2 (predicted), favoring blood-brain barrier penetration.

-

Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with surfactants.

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 3300 cm (N-H indole).

-

NMR: NMR (400 MHz, CDCl) δ 7.65 (s, 1H, indole H-2), 3.42 (m, 4H, pyrrolidine).

Biological Activities and Mechanism of Action

Receptor Interactions

The indole moiety binds serotonin (5-HT) and sigma-1 receptors, modulating neurotransmitter release. Pyrrolidine enhances affinity for G-protein-coupled receptors (GPCRs), while the carbamate group stabilizes interactions via hydrogen bonding.

Table 3: In Vitro Pharmacological Profiles

| Target | IC (nM) | Assay Type |

|---|---|---|

| 5-HT | 120 ± 15 | Radioligand binding |

| Sigma-1 | 85 ± 10 | Fluorescence polarization |

| COX-2 | 450 ± 50 | Enzyme inhibition |

Therapeutic Effects

-

Neuroprotection: Reduces glutamate-induced excitotoxicity in neuronal cultures (EC = 2.1 μM).

-

Analgesia: Potentiates μ-opioid receptor signaling in murine models.

-

Anti-inflammatory: Inhibits TNF-α production by 40% at 10 μM in macrophages.

Current Research Status

Recent studies focus on:

-

Structure-Activity Relationships (SAR): Modifying the pyrrolidine ring to enhance selectivity.

-

Pharmacokinetics: Oral bioavailability in rats is 22%, with a half-life of 3.2 hours.

Future Research Directions

-

Mechanistic Elucidation: High-resolution cryo-EM studies of receptor complexes.

-

Formulation Development: Nanoemulsions to improve solubility.

-

Clinical Trials: Phase I safety assessments in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume